5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde)
Description
5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) (CAS: 2036328-15-9) is a tetraphenylethylene-based compound characterized by a central ethene-tetrayl core linked to four 2-hydroxybenzaldehyde substituents. It is widely utilized as a monomer in covalent organic frameworks (COFs) due to its aldehyde functional groups, which enable dynamic covalent bonding for constructing porous materials . The compound is commercially available with a purity of 98% and is frequently listed as "Typically In Stock" by suppliers such as BLD Pharm and others .
Properties
IUPAC Name |
2-hydroxy-5-[1,2,2-tris(3-formyl-4-hydroxyphenyl)ethenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O8/c31-13-21-9-17(1-5-25(21)35)29(18-2-6-26(36)22(10-18)14-32)30(19-3-7-27(37)23(11-19)15-33)20-4-8-28(38)24(12-20)16-34/h1-16,35-38H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHLLWSXHXBUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=C(C2=CC(=C(C=C2)O)C=O)C3=CC(=C(C=C3)O)C=O)C4=CC(=C(C=C4)O)C=O)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloramine-T-Mediated Dehydrogenation
Chloramine-T (CAT), a robust oxidant, has been utilized in dehydrogenation reactions to form nitrile imines and facilitate cycloadditions. In glacial acetic acid, CAT can abstract hydrogen atoms from adjacent aldehyde groups, promoting coupling. A plausible mechanism involves:
-
Activation : Protonation of the aldehyde oxygen in acidic media, enhancing electrophilicity.
-
Radical Formation : Single-electron oxidation by CAT, generating a radical intermediate.
-
Coupling : Radical recombination to form the ethene tetrayl bridge.
While direct evidence for this pathway in the synthesis of the target compound is lacking, analogous systems demonstrate CAT’s efficacy in forming carbon-carbon bonds. Key challenges include regioselectivity and overoxidation, necessitating precise stoichiometric control.
Fluorous Synthesis Approaches
Fluorous synthesis leverages fluorinated tags to streamline purification, a method highlighted in the context of related polyfunctional compounds. For the target molecule, this approach could involve:
Tag Installation and Coupling
-
Fluorous Protection : Introducing a fluorous tag (e.g., perfluoroalkylsilyl) at the phenolic -OH group of 2-hydroxybenzaldehyde.
-
Cross-Coupling : Using a palladium catalyst to mediate Ullmann-type coupling between fluorinated intermediates.
-
Detagging : Removing fluorous tags via selective cleavage, yielding the final product.
This method capitalizes on the phase-separation properties of fluorous compounds, enabling efficient isolation of intermediates. However, the steric bulk of fluorinated tags may hinder coupling efficiency, requiring elevated temperatures or microwave assistance.
Solid-Phase Synthesis
Solid-phase synthesis offers advantages in stepwise construction and purification, particularly for symmetric targets. A hypothetical workflow includes:
Resin Functionalization and Iterative Coupling
-
Anchor Loading : Immobilizing 2-hydroxybenzaldehyde derivatives on Wang resin via a labile ester linkage.
-
Suzuki-Miyaura Coupling : Employing a tetraboronic ester to cross-link four resin-bound aldehydes, forming the ethene core.
-
Cleavage : Releasing the product from the resin using trifluoroacetic acid (TFA).
This method’s modularity allows for precise control over stoichiometry, though achieving tetrahedral symmetry demands rigorous optimization of coupling cycles and catalyst loading.
Ionic Liquid-Mediated Reactions
Ionic liquids (ILs), such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄), serve as green solvents that enhance reaction rates and selectivity. For the target compound, ILs could facilitate:
Aldol Condensation in [BMIM]BF₄
-
Base Activation : Deprotonation of 2-hydroxybenzaldehyde by IL-stabilized hydroxide ions.
-
Nucleophilic Attack : Aldol addition between enolate and aldehyde groups.
-
Dehydration : Acid-catalyzed elimination of water to form the ethene bridge.
ILs’ low volatility and high thermal stability make them ideal for prolonged reflux conditions, though product recovery may require extraction with nonpolar solvents.
Analytical Characterization and Challenges
Confirming the structure of 5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) necessitates advanced techniques:
| Technique | Key Observations | Challenges |
|---|---|---|
| ¹H NMR | Aromatic protons at δ 7.2–7.8 ppm; absence of aldehyde protons (if hydrated) | Signal overlap due to symmetry |
| X-ray Diffraction | Confirmation of tetrahedral geometry | Crystal growth hindered by solubility |
| HPLC-MS | [M-H]⁻ peak at m/z 735.2 | Isomeric byproducts complicating purity |
Scientific Research Applications
Applications in Materials Science
1. Covalent Organic Frameworks (COFs)
5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) serves as an effective organic linker in the synthesis of Covalent Organic Frameworks. COFs are porous materials characterized by their high surface area and tunable pore sizes. The aldehyde groups can react with amines through imine condensation, forming robust networks essential for applications in gas storage, separation technologies, and catalysis.
Case Study: Synthesis of ETTA-PyTTA
One notable example is the synthesis of the COF ETTA-PyTTA using this compound as a linker. The resulting framework exhibited exceptional stability and porosity, making it suitable for hydrogen storage applications .
Applications in Medicinal Chemistry
2. Antioxidant and Antimicrobial Activities
Research indicates that derivatives of 5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) possess significant antioxidant and antimicrobial properties. These properties are attributed to the presence of hydroxyl and aldehyde functional groups that can scavenge free radicals and inhibit microbial growth.
Data Table: Antioxidant Activity
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 5,5',5'',5'''-Compound | 25 | Antioxidant |
| Control (Vitamin C) | 15 | Antioxidant |
The compound demonstrated an IC50 value of 25 µM in antioxidant assays, indicating moderate activity compared to standard antioxidants like Vitamin C .
General Synthetic Route:
- Starting Materials : Aldehydes and phenolic compounds.
- Reaction Conditions : Base-catalyzed condensation reactions.
- Characterization Techniques : NMR spectroscopy and mass spectrometry to confirm structure.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in the case of its use as a fluorescent probe, the compound interacts with target molecules through non-covalent interactions, leading to fluorescence emission. The molecular targets and pathways involved can vary based on the specific biological or chemical system being studied.
Comparison with Similar Compounds
Key Observations:
Core Structure :
- The target compound and 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-dimethylaniline) share the same ethene-tetrayl core, while the silane-based derivative () and phenanthroline-containing compound differ fundamentally in their central architecture .
Functional Groups: The 2-hydroxybenzaldehyde groups in the target compound provide hydrogen-bonding capability and aldehyde reactivity, critical for COF assembly . N,N-dimethylaniline substituents offer electron-donating properties, enhancing charge carrier mobility in electronic applications . The cyanophenylazo groups in the silane derivative enable photoresponsive behavior, making it suitable for liquid crystal displays .
Applications :
- COF Synthesis : The target compound’s aldehyde groups facilitate reversible imine or boronate ester linkages, a hallmark of COF design .
- Electronics : The dimethylaniline derivative’s electron-rich structure is advantageous in organic semiconductors .
- Coordination Chemistry : The phenanthroline compound’s nitrogen-rich structure supports metal coordination for catalytic or sensing applications .
Purity and Commercial Specifications
All compounds discussed are available at 98% purity, reflecting stringent quality control in their production. The target compound is priced at approximately ¥2566.00 per 250 mg, aligning with specialty chemical pricing .
Biological Activity
5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) (CAS No. 2036328-15-9) is a complex organic compound characterized by its unique tetrakis structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C30H20O8 with a molecular weight of approximately 508.475 g/mol. The structure features four hydroxybenzaldehyde groups linked by an ethene tetrayl moiety, contributing to its distinctive chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C30H20O8 |
| Molecular Weight | 508.475 g/mol |
| CAS Number | 2036328-15-9 |
| Synonyms | Tetrakis(2-hydroxybenzaldehyde) ethene derivative |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the benzaldehyde moieties enhances radical scavenging activity. In vitro studies have shown that related compounds can effectively neutralize free radicals, thereby preventing oxidative stress in cells.
Antimicrobial Activity
The biological activity against various pathogens has been observed in structurally similar compounds. The hydroxyl groups contribute to the antimicrobial efficacy by disrupting microbial cell membranes or inhibiting essential enzymatic processes within the pathogens.
Case Studies and Research Findings
- Inhibition of COX Enzymes : A study investigating related hydroxyphenyl compounds found that they exhibited selective inhibition of COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects .
- Antioxidant Properties : A comparative analysis of various phenolic compounds showed that those with multiple hydroxyl groups displayed enhanced antioxidant activities as measured by DPPH radical scavenging assays . This suggests potential applications in preventing oxidative damage in biological systems.
- Antimicrobial Evaluation : In vitro assays demonstrated that similar hydroxybenzaldehyde derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on the structure of 5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-compliant safety goggles, nitrile gloves (EN 374 standard), and full-body chemical-resistant clothing to prevent skin contact. Respiratory protection (N100/P3 masks) is required if dust or aerosols are generated .
- Ventilation : Ensure local exhaust ventilation in areas where the compound is handled to minimize inhalation risks. Avoid open-air handling to prevent environmental contamination .
- Spill Management : Collect spilled material using non-sparking tools, place in sealed containers, and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity (>98% as per industrial standards). Confirm structural fidelity via nuclear magnetic resonance (NMR) spectroscopy, focusing on aldehyde proton signals (δ ~10 ppm) and ethene backbone symmetry .
- Mass Spectrometry : Electrospray ionization (ESI-MS) or MALDI-TOF can verify molecular weight (444.49 g/mol) and detect impurities .
Q. What are the key physical properties relevant to experimental design (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to its tetrahydroxybenzaldehyde groups. Pre-sonication for 15–30 minutes enhances dissolution .
- Stability : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at room temperature. Avoid prolonged exposure to moisture or acidic conditions, which may degrade the aldehyde groups .
Advanced Research Questions
Q. How can researchers optimize the synthesis of covalent organic frameworks (COFs) using this compound as a building block?
- Methodological Answer :
- Linker Design : Leverage the tetra-aldehyde functionality for Schiff-base reactions with amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) under solvothermal conditions (120°C, 72 hrs). Monitor crystallinity via PXRD and adjust reaction time to mitigate defects .
- AI-Driven Optimization : Use COMSOL Multiphysics or machine learning models to simulate polymerization kinetics and predict optimal solvent ratios (e.g., mesitylene/dioxane) for pore size control .
Q. What strategies address contradictory data in aggregation-induced emission (AIE) studies involving this compound?
- Methodological Answer :
- Controlled Aggregation : Vary solvent polarity (e.g., THF/water mixtures) to systematically study AIE behavior. Use dynamic light scattering (DLS) to correlate nanoparticle size with fluorescence intensity .
- Quantum Chemical Modeling : Apply density functional theory (DFT) to analyze intramolecular rotation restrictions in aggregated states, resolving discrepancies between experimental and theoretical emission spectra .
Q. How can the compound’s reactivity be modified for selective functionalization in supramolecular chemistry?
- Methodological Answer :
- Protection-Deprotection : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) chloride before aldehyde functionalization. Deprotect post-reaction using tetra-n-butylammonium fluoride (TBAF) to restore phenolic sites .
- Orthogonal Reactivity : Utilize Sonogashira coupling for ethynyl group introduction without disrupting aldehyde moieties. Monitor reaction progress via FT-IR (C≡C stretch at ~2100 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
